molecular formula C26H28N2O4S B1225620 3-acetamido-N-[(4-ethoxy-3-methoxyphenyl)methyl]-4-[(4-methylphenyl)thio]benzamide

3-acetamido-N-[(4-ethoxy-3-methoxyphenyl)methyl]-4-[(4-methylphenyl)thio]benzamide

Cat. No. B1225620
M. Wt: 464.6 g/mol
InChI Key: GEEQZVMWBAUJHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetamido-N-[(4-ethoxy-3-methoxyphenyl)methyl]-4-[(4-methylphenyl)thio]benzamide is a member of benzamides.

Scientific Research Applications

Radiolabeled Benzamides in Melanoma Imaging

Radiolabeled benzamides, specifically Iodine-123-(S)-IBZM, have been employed in melanoma imaging. This technique allows for the detection of melanoma metastases, leveraging the ectodermic origin of melanocytes and the presence of melanin in the substantia nigra. The study found that [123I]-(S)-IBZM scans could detect various melanoma metastases effectively, suggesting the potential of benzamide derivatives in melanoma diagnostics (Maffioli et al., 1994).

Sigma Receptor Scintigraphy in Breast Cancer

Another study investigated the application of a novel iodobenzamide, P-(123)I-MBA, in visualizing primary breast tumors. This method is based on the preferential binding of benzamides to sigma receptors overexpressed on breast cancer cells. The study showed promising results, with P-(123)I-MBA accumulating in most breast tumors, indicating its potential as a tool for noninvasively assessing tumor proliferation (Caveliers et al., 2002).

Benzamide Metabolites in Drug Metabolism Studies

In the realm of drug metabolism, studies have been conducted to understand the disposition and metabolism of various benzamide derivatives. For instance, the disposition of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, was studied, revealing insights into the metabolism and excretion patterns of this benzamide derivative (Renzulli et al., 2011).

properties

Product Name

3-acetamido-N-[(4-ethoxy-3-methoxyphenyl)methyl]-4-[(4-methylphenyl)thio]benzamide

Molecular Formula

C26H28N2O4S

Molecular Weight

464.6 g/mol

IUPAC Name

3-acetamido-N-[(4-ethoxy-3-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfanylbenzamide

InChI

InChI=1S/C26H28N2O4S/c1-5-32-23-12-8-19(14-24(23)31-4)16-27-26(30)20-9-13-25(22(15-20)28-18(3)29)33-21-10-6-17(2)7-11-21/h6-15H,5,16H2,1-4H3,(H,27,30)(H,28,29)

InChI Key

GEEQZVMWBAUJHL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)C2=CC(=C(C=C2)SC3=CC=C(C=C3)C)NC(=O)C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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